molecular formula C6H13O5P B559586 2-(Diethoxyphosphoryl)acetic acid CAS No. 3095-95-2

2-(Diethoxyphosphoryl)acetic acid

Cat. No. B559586
CAS RN: 3095-95-2
M. Wt: 196.14 g/mol
InChI Key: DVQMPWOLBFKUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethoxyphosphoryl)acetic acid, also known as Diethylphosphonoacetic Acid or (Diethoxyphosphinoyl)acetic Acid, is a chemical compound with the molecular formula C6H13O5P . It is a white or colorless to light yellow powder to lump to clear liquid .


Molecular Structure Analysis

The molecular structure of 2-(Diethoxyphosphoryl)acetic acid consists of 6 carbon atoms, 13 hydrogen atoms, 5 oxygen atoms, and 1 phosphorus atom .


Chemical Reactions Analysis

2-(Diethoxyphosphoryl)acetic acid acts as a nucleophile for nucleophilic addition reactions for the synthesis of allene epoxides . It is also used for stereoselectivity studies of the Staudinger reaction and enantioselective formation of diols via epoxidation and hydration reactions .


Physical And Chemical Properties Analysis

2-(Diethoxyphosphoryl)acetic acid is a solid at 20 degrees Celsius . It has a molecular weight of 196.14 . The compound is white or colorless to light yellow in appearance .

Scientific Research Applications

  • Chiral Auxiliary Compound : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a variant of 2-(Diethoxyphosphoryl)acetic acid, has shown potential as a versatile chiral phosphonic auxiliary. It may be used as chiral derivatizing agents for amines and alcohols, as indicated by successful separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).

  • Versatile Reagent for Synthesis : Diethoxyphosphinyl acetic acid hydrazide is noted for its efficiency in preparing fused [5,5]-, [5,6]-, and [5,7]-3-[(E)-2-(arylvinyl)]-1,2,4-triazoles from aldehydes and alkoxyimines, offering a convenient process with modest to excellent overall yield (Liu, Palmer, & Sorgi, 2004).

  • Synthetic Applications : (Diethoxyphosphoryl)acetonitrile oxide, a related compound, is used for regioselective cycloaddition to olefins. This leads to valuable synthetic building blocks, such as β-hydroxy-β′-phosphoryl ketones and α,β-unsaturated β′-phosphoryl ketones (Tsuge, Kanemasa, Suga, & Nakagawa, 1987).

  • Biotransformations and Stereochemistry : Research on 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has delved into its biotransformations using bacterial species and the determination of absolute configuration of its stereoisomers (Majewska, 2015).

  • Horner Synthesis in Organic Chemistry : The use of 2-Diethoxyphosphoryl alcanoic acid dianions for the Horner synthesis, particularly in the production of 2-fluoro-2-alkenoic acids and their application in the field of pyrethroids, has been explored (Coutrot, Grison, & Sauvêtre, 1987).

  • Cross-linking Reagents in Bioconjugation : The synthesis of heterobifunctional cross-linking reagents with applications in coupling peptides to liposomes has been a notable application. These reagents include derivatives of 2-(Diethoxyphosphoryl)acetic acid (Frisch, Boeckler, & Schuber, 1996).

  • Biomimetic Fluorescence Immunoassay : 2-(Diethoxyphosphoryl)acetic acid has been used in the development of a biomimetic fluorescence immunoassay for determining organophosphorus pesticide residues in agricultural products (Jiang, He, Gong, Gao, & Xu, 2019).

  • Phosphono-α-C-Glycosides Synthesis : Organocopper reagents were used in Michael-type additions to carbohydrate-derived 2-(diethoxyphosphoryl)hex-1-en-3-uloses, leading to the formation of 3-oxo-2-phosphono-α-C-glycosides, a novel class of molecules (Leonelli, Capuzzi, Calcagno, Passacantilli, & Piancatelli, 2005).

Safety And Hazards

2-(Diethoxyphosphoryl)acetic acid can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

Future Directions

2-(Diethoxyphosphoryl)acetic acid can be used as an antioxidant to prevent oxidative reactions . It can also serve as a lubricant additive, providing anti-wear properties for lubricating oils . Furthermore, it can be used in the synthesis of phosphorus-containing organic compounds, such as flame retardants and stabilizers .

properties

IUPAC Name

2-diethoxyphosphorylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQMPWOLBFKUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953093
Record name (Diethoxyphosphoryl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethoxyphosphoryl)acetic acid

CAS RN

3095-95-2
Record name (Diethoxyphosphinyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3095-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl phosphonoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3095-95-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Diethoxyphosphoryl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (diethoxyphosphoryl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL PHOSPHONOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L31G8862Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethyl diethylphosphonoacetate (100 g, 446 mmol) was dissolved in ethanol (275 ml), and after adding dropwise a 2 mol/l aqueous sodium hydroxide solution (275 ml, 550 mmol) while stirring and cooling with ice, it was stirred at room temperature for 1 hour. The reaction solution was then concentrated under a reduced pressure, and the concentrate was made acidic by concentrated hydrochloric acid while cooling with ice. Extractions into ethyl acetate (200 ml×4), chloroform (100 ml×2) and 5% methanol/chloroform (250 ml×2) were then performed. The combined organic layers were then dried over anhydrous sodium sulfate, and after filtering, the filtrate was concentrated under a reduced pressure. 89 g (quantitative) of the title compound was thereby obtained as a colorless, oily substance.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
275 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4.0 ml (0.031 mole) of diethyl phosphite, 6.68 g (0.093 mole) of 94% sodium ethoxide, and 4.32 g (0.031 mole) of bromoacetic acid in 50 ml of absolute ethanol was heated under reflux for 1 h. Solvent was removed at reduced pressure, and the residual solid was triturated with ethyl acetate and 15 ml of conc hydrochloric acid with shaking and portionwise addition of water until all the solid was dissolved. The ethyl acetate layer was separated, dried (over MgSO4), and evaporated to give 9.4 g of residual liquid diethyl carboxymethylphosphonate; 1H NMR spectrum confirmed the structure of this compound which is disclosed by Martin and Griffin, J. Org. Chem., 30, 4034-4038 (1965).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Diethoxyphosphoryl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Diethoxyphosphoryl)acetic acid
Reactant of Route 3
2-(Diethoxyphosphoryl)acetic acid
Reactant of Route 4
2-(Diethoxyphosphoryl)acetic acid
Reactant of Route 5
2-(Diethoxyphosphoryl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(Diethoxyphosphoryl)acetic acid

Citations

For This Compound
60
Citations
SG Lakoud, M Lecouvey, H Berrebah… - Organic …, 2015 - acgpubs.org
Three chiral phosphonoacetamides were prepared by an alternative method. For this purpose, 2-(diethoxyphosphoryl) acetic acid was prepared from ethyl 2-bromoacetate by treatment …
Number of citations: 5 acgpubs.org
Z Wrobel, K Stachowska, A Kwast… - Helvetica Chimica …, 2013 - Wiley Online Library
N‐Aryl‐substituted 2‐nitrosoanilines (=2‐nitrosobenzenamines) 1, readily available by nucleophilic substitution of the ortho‐H‐atom in nitroarenes with arenamines, react with 2‐…
Number of citations: 18 onlinelibrary.wiley.com
NB Carter, AE Nadany, JB Sweeney - Journal of the Chemical Society …, 2002 - pubs.rsc.org
Alkylidenefuranones containing polyhydroxylated 5-substituents derived from monosaccharides have been utilized as intermediates in the preparation of Goniobutenolides. 4 The …
Number of citations: 117 pubs.rsc.org
J Gong, G Lin, W Sun, CC Li… - Journal of the American …, 2010 - ACS Publications
A concise first total synthesis of (±) maoecrystal V (1) is reported. The synthesis features a Wessely oxidative dearomatization of a phenol, an intramolecular Diels−Alder reaction, and a …
Number of citations: 189 pubs.acs.org
JS Yadav, TS Rao, K Ravindar, BVS Reddy - Synlett, 2009 - thieme-connect.com
The total synthesis of the 18-membered lichen macrolide,(+)-aspicilin, has been accomplished utilizing the Swern oxidation, Masamune-Roush olefination, and ring-closing metathesis …
Number of citations: 11 www.thieme-connect.com
W Zhang, W Shao, F Li, J Gong… - Chemistry–An Asian …, 2015 - Wiley Online Library
The asymmetric total synthesis of (−)‐maoecrystal V, a novel cytotoxic pentacyclic ent‐kaurane diterpene, has been accomplished. Key steps of the current strategy involve an early‐…
Number of citations: 31 onlinelibrary.wiley.com
IK Wilt, AR Demeritte, W Wang, WM Wuest - ChemMedChem, 2022 - Wiley Online Library
Synthetic investigations of natural products has been instrumental in the development of novel antibacterial small molecules. 1‐hydroxyboivinianin A, a lactone containing phenolic …
ACB Burtoloso, RMP Dias… - Accounts of Chemical …, 2015 - ACS Publications
Conspectus Among the different types of diazocarbonyl substrates found in the literature to date, α,β-unsaturated diazoketones have proven to be very promising as multifunctional …
Number of citations: 79 pubs.acs.org
KE Lazarski, BJ Moritz… - Angewandte Chemie …, 2014 - Wiley Online Library
Abstract Families of structurally related molecules often provide stimulating targets for organic chemists that are engaged in the development of new methods and strategies for natural …
Number of citations: 78 onlinelibrary.wiley.com
D Mustafa, JM Overhulse, BA Kashemirov… - Molecules, 2023 - mdpi.com
Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.